4,5-Dibromonaphthalen-2-OL
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Overview
Description
4,5-Dibromonaphthalen-2-OL is a brominated derivative of naphthol, with the molecular formula C10H6Br2O. This compound is characterized by the presence of two bromine atoms at the 4th and 5th positions of the naphthalene ring, and a hydroxyl group at the 2nd position. It is a white to off-white solid that is used in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 4,5-Dibromonaphthalen-2-OL typically involves the bromination of naphthalen-2-ol. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .
For industrial production, the process is scaled up by optimizing the reaction conditions to achieve high yields and purity. This involves precise control of temperature, reaction time, and the concentration of reagents. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
4,5-Dibromonaphthalen-2-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form debrominated products using reducing agents such as zinc dust (Zn) in acetic acid or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminonaphthalenes, while oxidation can produce naphthoquinones.
Scientific Research Applications
4,5-Dibromonaphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their pharmacological effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromonaphthalen-2-OL involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
4,5-Dibromonaphthalen-2-OL can be compared with other brominated naphthalenes and naphthols:
2,4-Dibromophenol: Similar in structure but with a phenol ring instead of a naphthalene ring.
4-Bromonaphthalen-2-OL: A mono-brominated derivative with only one bromine atom.
1,3-Dibromonaphthalene: Another dibrominated naphthalene with bromine atoms at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H6Br2O |
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Molecular Weight |
301.96 g/mol |
IUPAC Name |
4,5-dibromonaphthalen-2-ol |
InChI |
InChI=1S/C10H6Br2O/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H |
InChI Key |
LPBXSBYKNRGQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Br)Br)O |
Origin of Product |
United States |
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